molecular formula C15H16O2 B12388952 Bisphenol A-2,2',6,6'-d4

Bisphenol A-2,2',6,6'-d4

Cat. No.: B12388952
M. Wt: 232.31 g/mol
InChI Key: IISBACLAFKSPIT-LNFUJOGGSA-N
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Description

Bisphenol A-d4 is a deuterium-labeled derivative of Bisphenol A, a synthetic organic compound widely used in the production of polycarbonate plastics and epoxy resins. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which makes Bisphenol A-d4 useful in various scientific research applications, particularly in tracing and quantification studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bisphenol A-d4 is synthesized through the condensation reaction of deuterated phenol and deuterated acetone. The reaction is typically catalyzed by an acid, such as hydrochloric acid or sulfuric acid, under controlled temperature and pressure conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of Bisphenol A-d4 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Bisphenol A-d4 undergoes various chemical reactions, including:

    Oxidation: Bisphenol A-d4 can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert Bisphenol A-d4 to its corresponding alcohols. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: Bisphenol A-d4 can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced into the aromatic ring. .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bisphenol A-d4 is extensively used in scientific research due to its deuterium labeling, which allows for precise tracing and quantification. Some key applications include:

Mechanism of Action

Bisphenol A-d4 exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of estrogen by binding to estrogen receptors, leading to the activation or inhibition of estrogen-responsive genes. This interaction can disrupt normal hormonal signaling pathways, resulting in various biological effects. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Bisphenol A-d4 is compared with other similar compounds, such as Bisphenol A, Bisphenol S, and Bisphenol F. These compounds share structural similarities but differ in their chemical properties and biological effects.

Uniqueness of Bisphenol A-d4

The uniqueness of Bisphenol A-d4 lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracing and quantification in analytical studies, making it a valuable tool in various scientific fields .

Similar Compounds

Properties

Molecular Formula

C15H16O2

Molecular Weight

232.31 g/mol

IUPAC Name

3,5-dideuterio-4-[2-(2,6-dideuterio-4-hydroxyphenyl)propan-2-yl]phenol

InChI

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i3D,4D,5D,6D

InChI Key

IISBACLAFKSPIT-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=CC(=CC(=C1C(C)(C)C2=C(C=C(C=C2[2H])O)[2H])[2H])O

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Origin of Product

United States

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